Delavinone mechanism of action in colorectal cancer
Delavinone mechanism of action in colorectal cancer
An in-depth analysis of recent scientific findings reveals that Delavinone, a natural alkaloid compound, exhibits significant anti-cancer activity in colorectal cancer (CRC) through a novel mechanism involving the induction of ferroptosis. This technical guide synthesizes the available data on Delavinone's mechanism of action, presenting key quantitative findings, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Induction of Ferroptosis
Delavinone's primary anti-cancer effect in colorectal cancer stems from its ability to trigger ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation[1]. The compound significantly inhibits the proliferation of CRC cells by inducing oxidative stress, leading to an accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), alongside the depletion of glutathione (GSH)[1]. The cell death induced by Delavinone can be ameliorated by ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1)[1].
The molecular mechanism underpinning this process involves the direct inhibition of Protein Kinase C delta (PKCδ). Delavinone impedes the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2)[1]. This inhibition of Nrf2 phosphorylation curtails its nuclear translocation, leading to a downstream reduction in the expression of genes responsible for GSH synthesis. A key enzyme in this pathway, Glutathione Peroxidase 4 (GPX4), is consequently downregulated. Overexpression of GPX4 has been shown to weaken the anti-cancer effects of Delavinone, confirming the critical role of the PKCδ/Nrf2/GPX4 signaling axis in its mechanism of action[1].
In vivo studies using an azoxymethane/dextran sulfate sodium (AOM/DSS)-induced colorectal carcinogenesis mouse model have corroborated these in vitro findings, demonstrating that Delavinone notably hinders tumor development and exhibits a pronounced pro-ferroptotic effect in CRC[1].
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational study on Delavinone's effects in colorectal cancer.
Table 1: In Vitro Efficacy of Delavinone in Colorectal Cancer Cells
| Parameter | Cell Line | Value | Unit |
| Cell Proliferation | CRC Cells | Significantly Inhibited | - |
| Lipid ROS Levels | CRC Cells | Increased | - |
| MDA Accumulation | CRC Cells | Increased | - |
| GSH Depletion | CRC Cells | Increased | - |
Data extracted from the primary study on Delavinone's mechanism in CRC. The exact cell lines and specific quantitative values (e.g., IC50) were not available in the provided search results.
Table 2: In Vivo Efficacy of Delavinone in AOM/DSS-induced CRC Mouse Model
| Parameter | Effect |
| Colorectal Carcinogenesis | Notably Hindered |
| Pro-ferroptosis Effect | Pronounced |
In vivo data confirms the anti-cancer and pro-ferroptotic activity of Delavinone in a preclinical model of colorectal cancer.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway through which Delavinone induces ferroptosis in colorectal cancer cells.
Caption: Delavinone induces ferroptosis by inhibiting PKCδ-mediated Nrf2 phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on Delavinone.
Cell Proliferation Assay
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Cell Culture: Colorectal cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
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Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Delavinone for specified time periods.
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Viability Assessment: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength using a microplate reader.
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Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells.
Ferroptosis Analysis
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Lipid ROS Measurement: Cellular lipid ROS levels were measured using the fluorescent probe C11-BODIPY 581/591. After treatment with Delavinone, cells were incubated with the probe and analyzed by flow cytometry.
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MDA Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, were quantified using a commercially available MDA assay kit according to the manufacturer's instructions.
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GSH Assay: Intracellular glutathione (GSH) levels were determined using a GSH-Glo Glutathione Assay kit, following the manufacturer's protocol.
Western Blot Analysis
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Protein Extraction: Total protein was extracted from Delavinone-treated and control cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
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Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane was blocked and then incubated with primary antibodies against PKCδ, phospho-Nrf2, Nrf2, GPX4, and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.
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Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo AOM/DSS-Induced Colorectal Carcinogenesis Model
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Animal Model: An AOM/DSS-induced colorectal cancer mouse model was established.
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Treatment Regimen: Mice were administered Delavinone at a specified dosage and schedule.
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Tumor Assessment: At the end of the treatment period, mice were euthanized, and the colons were collected. The number and size of tumors were measured.
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Histological Analysis: Colon tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.
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Immunohistochemistry: Immunohistochemical staining for markers of ferroptosis and the PKCδ/Nrf2/GPX4 pathway was performed on tissue sections.
Experimental Workflow Visualization
The following diagram provides a workflow for the in vivo assessment of Delavinone in the AOM/DSS-induced colorectal cancer mouse model.
Caption: Workflow for in vivo evaluation of Delavinone in a CRC mouse model.
